molecular formula C17H10ClFN2S2 B11516263 Pyridine-3-carbonitrile, 2-(2-chloro-6-fluorobenzylthio)-6-(2-thienyl)-

Pyridine-3-carbonitrile, 2-(2-chloro-6-fluorobenzylthio)-6-(2-thienyl)-

Cat. No.: B11516263
M. Wt: 360.9 g/mol
InChI Key: URJMXLYGJGEAIO-UHFFFAOYSA-N
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Description

Pyridine-3-carbonitrile, 2-(2-chloro-6-fluorobenzylthio)-6-(2-thienyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridine ring, a nitrile group, and various substituents, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine-3-carbonitrile, 2-(2-chloro-6-fluorobenzylthio)-6-(2-thienyl)- typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Nitrile Group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Substitution Reactions:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyridine-3-carbonitrile, 2-(2-chloro-6-fluorobenzylthio)-6-(2-thienyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one substituent with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles such as sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine-3-carboxylic acid derivatives, while reduction might yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Pyridine-3-carbonitrile, 2-(2-chloro-6-fluorobenzylthio)-6-(2-thienyl)- exerts its effects depends on its interaction with molecular targets. This might involve binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carbonitrile derivatives: Compounds with similar core structures but different substituents.

    Thienyl-substituted pyridines: Compounds with thiophene rings attached to the pyridine core.

Uniqueness

The uniqueness of Pyridine-3-carbonitrile, 2-(2-chloro-6-fluorobenzylthio)-6-(2-thienyl)- lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H10ClFN2S2

Molecular Weight

360.9 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C17H10ClFN2S2/c18-13-3-1-4-14(19)12(13)10-23-17-11(9-20)6-7-15(21-17)16-5-2-8-22-16/h1-8H,10H2

InChI Key

URJMXLYGJGEAIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=C(C=CC(=N2)C3=CC=CS3)C#N)F

Origin of Product

United States

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